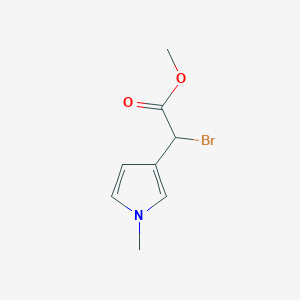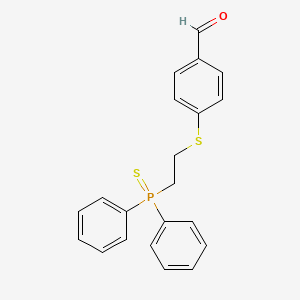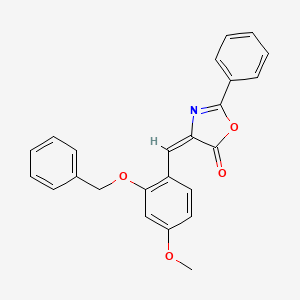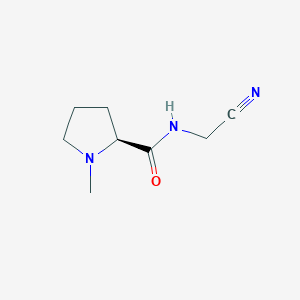
cis-Bis(piperidine)bis(thiocyanato)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bis(piperidine)bis(thiocyanato)platinum: is a coordination compound featuring platinum as the central metal atom, coordinated with two piperidine ligands and two thiocyanate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(piperidine)bis(thiocyanato)platinum typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate (K2PtCl4), with piperidine and thiocyanate ions under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Bis(piperidine)bis(thiocyanato)platinum can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be replaced by other ligands, such as halides or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, KBr) or phosphine ligands (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction Reactions: Redox reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products include new platinum complexes with different ligands, such as cis-Bis(piperidine)bis(chlorido)platinum.
Oxidation and Reduction Reactions: Products depend on the specific redox conditions and may include platinum complexes with altered oxidation states.
Applications De Recherche Scientifique
cis-Bis(piperidine)bis(thiocyanato)platinum has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Materials Science: The compound’s unique coordination environment makes it a candidate for developing new materials with specific electronic or optical properties.
Catalysis: Platinum complexes are known for their catalytic activity in various chemical reactions, and this compound may serve as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of cis-Bis(piperidine)bis(thiocyanato)platinum, particularly in medicinal applications, involves its interaction with cellular components. The platinum center can form covalent bonds with DNA, leading to the formation of DNA crosslinks. These crosslinks disrupt DNA replication and transcription, ultimately triggering cell death through apoptosis . The compound may also interact with proteins and other biomolecules, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
cisplatin: A well-known platinum-based anticancer drug that forms DNA crosslinks, leading to cell death.
carboplatin: A platinum complex with a similar mechanism of action but reduced side effects compared to cisplatin.
oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness: cis-Bis(piperidine)bis(thiocyanato)platinum is unique due to its specific ligand environment, which may confer distinct chemical and biological properties. The presence of piperidine and thiocyanate ligands can influence the compound’s reactivity, stability, and interaction with biological targets, potentially offering advantages over other platinum-based compounds in certain applications .
Propriétés
Formule moléculaire |
C12H20N4PtS2 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
piperidin-1-ide;platinum(4+);dithiocyanate |
InChI |
InChI=1S/2C5H10N.2CHNS.Pt/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H2;2*3H;/q2*-1;;;+4/p-2 |
Clé InChI |
XJUGTPUXKPKMLT-UHFFFAOYSA-L |
SMILES canonique |
C1CC[N-]CC1.C1CC[N-]CC1.C(#N)[S-].C(#N)[S-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)

![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)




![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)


![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)



